Trifucosyl-p-lacto-N-hexaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

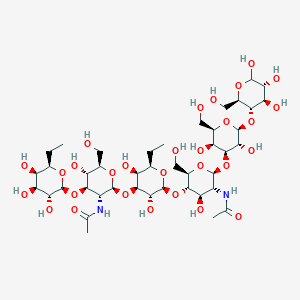

Trifucosyl-p-lacto-N-hexaose is a type of oligosaccharide, which is a carbohydrate that consists of a small number of simple sugars (monosaccharides) linked together . It has been identified as a potential contender in cancer therapy due to its ability to inhibit galectin-3, a protein known to promote cancer cell proliferation and evasion of the immune system .

Synthesis Analysis

This compound can be synthesized from human milk . The process involves a combination of chemical carbohydrate synthesis and a selectively enzymatic glycosylation strategy .Molecular Structure Analysis

The molecular formula of this compound is C58H98N2O43, and it has a molecular weight of 1511.39 . Its structure contains a total of 150 bonds, including 78 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 6 six-membered rings, 2 secondary amides (aliphatic), 16 hydroxyl groups, 4 primary alcohols, and 11 secondary alcohols .Applications De Recherche Scientifique

Analyse complète des applications du Trifucosyl-p-lacto-N-hexaose

Inhibiteur de la thérapie anticancéreuse de la Galectine-3 : Le this compound a montré un potentiel en tant qu'inhibiteur profond de la galectine-3, une protéine impliquée dans la prolifération des cellules cancéreuses et l'évasion du système immunitaire .

Agent pharmaceutique : En tant que glucide complexe modifié par méthylation et glycosylation, il peut être utilisé comme agent pharmaceutique en raison de ses propriétés biochimiques .

Additif alimentaire : Sa forme de sucre synthétique lui permet d'être considéré pour une utilisation comme additif dans les produits alimentaires, contribuant à la diversité des ingrédients fonctionnels .

Composition du lait maternel : Ce composé se trouve dans le lait maternel, ce qui indique son rôle dans la nutrition et ses applications potentielles dans le développement de formules infantiles ou de compléments alimentaires .

Recherche biochimique : La structure et les propriétés du composé en font un sujet d'intérêt en recherche biochimique, en particulier pour comprendre les interactions glucides-protéines .

Études moléculaires : Le this compound peut être utilisé dans des études moléculaires pour explorer son interaction avec d'autres molécules biologiques et ses effets thérapeutiques potentiels .

Chimie synthétique : Sa synthèse implique des techniques de glycosylation avancées, ce qui le rend pertinent pour la recherche en chimie synthétique et le développement de nouvelles méthodes de synthèse .

Recherche diagnostique : En raison de ses propriétés de liaison spécifiques, il peut être utilisé dans la recherche diagnostique pour le développement de tests ou d'analyses liés à la galectine-3 ou à d'autres biomarqueurs .

Mécanisme D'action

Trifucosyl-p-lacto-N-hexaose is believed to inhibit galectin-3, a protein that promotes cancer cell proliferation and immune system evasion . This suggests that it may have potential therapeutic applications in cancer treatment .

It has a boiling point of 1689.3±65.0°C at 760 mmHg and a density of 1.73±0.1 g/cm3 .

Orientations Futures

Research suggests that Trifucosyl-p-lacto-N-hexaose and other human milk oligosaccharides (HMOs) may have a positive impact on cognitive development in early life . Future studies that sample frequently during the first months of life and experimental HMO administration studies in exclusively formula-fed infants can further reveal associations with child cognitive development and uncover potential causality and sensitive periods .

Analyse Biochimique

Biochemical Properties

Trifucosyl-p-lacto-N-hexaose is involved in several biochemical reactions, primarily due to its structure and the presence of fucose residues. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to specific lectins, which are proteins that recognize and bind to carbohydrate moieties. This interaction can influence cell-cell communication and pathogen recognition. Additionally, this compound can be hydrolyzed by specific glycosidases, leading to the release of its constituent monosaccharides .

Cellular Effects

This compound affects various types of cells and cellular processes. In the context of the immune system, it can modulate the activity of immune cells by interacting with cell surface receptors. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to enhance the proliferation and differentiation of certain immune cells, thereby contributing to the development of the infant’s immune system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to lectins and other carbohydrate-binding proteins, leading to the activation or inhibition of various signaling pathways. Additionally, this compound can influence enzyme activity by acting as a substrate for glycosidases, which cleave the glycosidic bonds within the oligosaccharide. This enzymatic activity can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by specific glycosidases over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance immune function and promote healthy gut microbiota. At high doses, there may be threshold effects, including potential toxicity or adverse effects. Studies have shown that excessive amounts of this compound can lead to gastrointestinal disturbances and immune dysregulation in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are responsible for the synthesis and degradation of oligosaccharides. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the Golgi apparatus, where it can participate in glycosylation reactions. Its localization can affect its activity and function within the cell .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXWSJKXRCGBLW-XXQXZTSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72N2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methoxy-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1516513.png)

![4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl=methacrylate](/img/structure/B1516514.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-methoxy-](/img/structure/B1516527.png)

![N6-[((((3-Trifluoracetamidopropoxy(ethoxy))ethoxy)-ethoxy)ethoxy)propyl]adenosine](/img/structure/B1516532.png)

![2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516540.png)